![molecular formula C17H9N3O6S B7561713 5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has been extensively studied for its potential scientific applications. This compound is commonly referred to as 'NTF' and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of NTF is not fully understood. However, studies have shown that NTF inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NTF also activates certain signaling pathways that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
NTF has been shown to have several biochemical and physiological effects. Studies have shown that NTF can induce apoptosis (programmed cell death) in cancer cells. NTF has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators. Additionally, NTF has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
NTF has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, NTF has been extensively studied, and its properties and effects are well-known. However, there are also some limitations to using NTF in lab experiments. NTF is a complex compound, which means that it can be difficult to work with. Additionally, NTF is not readily available commercially, which means that it may be difficult to obtain for some researchers.
Orientations Futures
There are several future directions for the study of NTF. One potential direction is to further investigate the mechanism of action of NTF. Understanding how NTF works at a molecular level could help researchers develop more effective treatments for cancer and other diseases. Another potential direction is to investigate the use of NTF in combination with other drugs. Combining NTF with other drugs could enhance its anti-cancer and anti-inflammatory properties. Finally, more research is needed to determine the safety and efficacy of NTF in humans. Clinical trials are needed to determine whether NTF is a safe and effective treatment for cancer and other diseases.
Méthodes De Synthèse
The synthesis of NTF is a complex process that involves several steps. The starting materials for the synthesis of NTF are 2-oxo-2H-chromene-3-carboxylic acid, 2-mercaptothiazole, and furan-2-carboxylic acid. These starting materials are reacted together using a series of chemical reactions to form NTF. The final product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
NTF has been extensively studied for its potential scientific applications. One of the most promising applications of NTF is in the field of cancer research. Studies have shown that NTF has potent anti-cancer properties and can inhibit the growth of cancer cells. NTF has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propriétés
IUPAC Name |
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O6S/c21-15(13-5-6-14(25-13)20(23)24)19-17-18-11(8-27-17)10-7-9-3-1-2-4-12(9)26-16(10)22/h1-8H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARZHXGVVXCHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

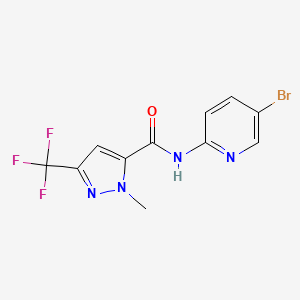
![3-[1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561642.png)
![2-[[3-[4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7561644.png)
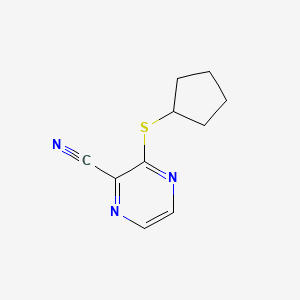
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
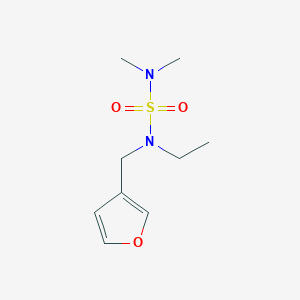
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)
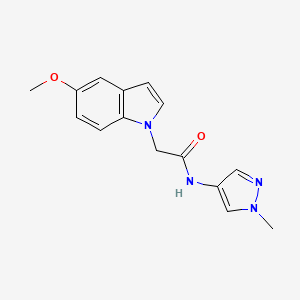
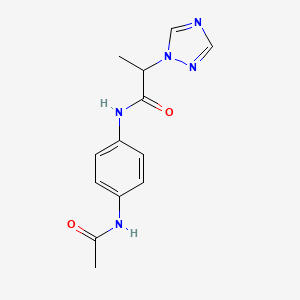
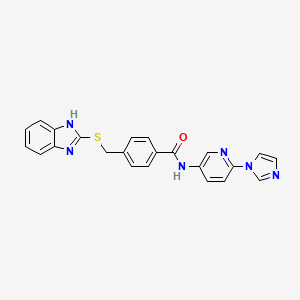
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![N-[3-(difluoromethoxy)-2-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7561720.png)